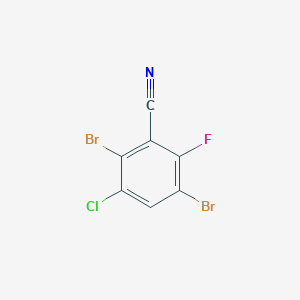

5-Chloro-3,6-dibromo-2-fluorobenzonitrile

Description

Contextual Overview of Densely Functionalized Aromatic Systems

Densely functionalized aromatic systems are benzene (B151609) rings substituted with multiple, chemically diverse functional groups. The spatial arrangement and electronic interplay of these substituents can lead to unique chemical reactivity and provide a foundation for creating novel molecular architectures. The strategic placement of various functional groups allows for selective, sequential chemical transformations, enabling the efficient synthesis of complex target molecules. This approach is central to modern drug discovery, agrochemical development, and materials science, where precise control over molecular structure is essential for achieving desired biological or physical properties.

Significance of Halogen and Nitrile Functionalities in Synthetic Chemistry

Halogen atoms and nitrile groups are among the most valuable functionalities in synthetic organic chemistry. Halogens (fluorine, chlorine, bromine, iodine) serve as versatile handles for a wide array of chemical transformations, most notably in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The varying reactivity of different halogens on the same aromatic ring allows for selective and site-specific modifications.

The nitrile group is a valuable synthon for a variety of other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere in medicinal chemistry. The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic attack.

Research Landscape of Halogenated Benzonitriles as Advanced Chemical Building Blocks

The field of halogenated benzonitriles as advanced chemical building blocks is dynamic and expanding. Researchers are continually exploring new methods for the synthesis and functionalization of these compounds. A significant area of focus is the development of catalytic systems that can selectively activate specific C-H or C-halogen bonds, allowing for precise and efficient molecular editing. In the agrochemical industry, the introduction of halogen atoms is a key strategy for optimizing the efficacy, metabolic stability, and environmental profile of active ingredients. nih.govuni-duesseldorf.deresearchgate.netresearchgate.net Indeed, a large percentage of modern agrochemicals contain halogen atoms. uni-duesseldorf.deresearchgate.net Similarly, in medicinal chemistry, halogenated benzonitriles are precursors to a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. researchgate.netjchemrev.comnih.govresearchgate.net

Scope and Objectives for Investigating 5-Chloro-3,6-dibromo-2-fluorobenzonitrile

This article aims to provide a focused examination of the chemical compound this compound. The primary objective is to delineate its chemical identity and properties based on available data. Furthermore, this article will explore its potential utility as a chemical building block by analyzing the distinct reactivity of its constituent functional groups. The discussion will be framed within the broader context of polyhalogenated aromatic compounds in synthetic chemistry, highlighting the strategic potential of this specific molecule for the synthesis of more complex, high-value chemical entities.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1160574-22-0 |

| Molecular Formula | C₇HBr₂ClFN |

| Molecular Weight | 313.35 g/mol |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)Cl)Br)F)C#N |

Data sourced from available chemical supplier information.

Structure

3D Structure

Properties

CAS No. |

1160574-22-0 |

|---|---|

Molecular Formula |

C7HBr2ClFN |

Molecular Weight |

313.35 g/mol |

IUPAC Name |

2,5-dibromo-3-chloro-6-fluorobenzonitrile |

InChI |

InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |

InChI Key |

NMYLFKPJHPUBCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C#N)Br)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Chloro 3,6 Dibromo 2 Fluorobenzonitrile

Halogen Reactivity and Exchange Processes

The benzene (B151609) ring of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile is substituted with fluorine, chlorine, and two bromine atoms. The reactivity of these halogens is significantly influenced by the powerful electron-withdrawing effect of the nitrile group, which activates the aromatic ring towards nucleophilic attack.

Investigation of Halogen Lability in Densely Halogenated Aromatic Systems

In densely halogenated aromatic systems, the lability of a particular halogen atom is a function of several factors, including its position relative to activating groups, its electronegativity, and the strength of the carbon-halogen bond. The nitrile group at C1 exerts a strong -M (mesomeric) and -I (inductive) effect, which preferentially activates the ortho (C2 and C6) and para (C4) positions to nucleophilic aromatic substitution (SNAr).

In this compound, the fluorine atom at C2 and the bromine atom at C6 are in ortho positions to the nitrile group. The chlorine atom at C5 is meta, and the bromine atom at C3 is also in a position that is not directly activated by resonance. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). The stability of this intermediate is greatest when the negative charge can be delocalized onto the electron-withdrawing group.

Generally, in nucleophilic aromatic substitution reactions, fluoride is the best leaving group among the halogens, followed by chloride, bromide, and iodide. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is the strongest, its lability in SNAr is governed by the stabilization of the transition state leading to the Meisenheimer complex. Therefore, the fluorine atom at the activated C2 position is expected to be the most labile halogen in SNAr reactions.

Mechanistic Studies of Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, typically involving the reaction of an organolithium or Grignard reagent with the halogenated aromatic compound. The reaction proceeds via a kinetically controlled process where the rate of exchange generally follows the trend I > Br > Cl > F. wikipedia.org This order is inverse to the electronegativity of the halogens and reflects the polarizability of the carbon-halogen bond and the stability of the resulting arylmetal species.

For this compound, a halogen-metal exchange reaction would be expected to occur preferentially at one of the C-Br bonds. There are two bromine atoms at positions C3 and C6. The bromine at C6 is ortho to the nitrile group, which could influence the reaction rate through steric hindrance or electronic effects. However, based on the general trend, the C-Br bonds are significantly more reactive towards organolithium reagents than the C-Cl or C-F bonds. Regioselective halogen-metal exchange has been observed in other 3-substituted 1,2-dibromo arenes. nih.gov The precise selectivity between the two bromine atoms in this specific molecule would likely depend on the reaction conditions and the specific organometallic reagent used.

Table 1: Predicted Relative Reactivity of Halogens in this compound

| Reaction Type | Most Reactive Halogen | Least Reactive Halogen | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine (at C2) | Bromine/Chlorine (at C3, C5) | The fluorine is at an activated ortho position, and fluoride is an excellent leaving group in SNAr reactions. |

| Halogen-Metal Exchange | Bromine (at C3 or C6) | Fluorine (at C2) | The C-Br bond is weaker and more polarizable than C-Cl and C-F bonds, leading to a faster exchange rate. |

Nucleophilic Displacement of Halogens and Nitrile Group Reactivity

As discussed, the fluorine atom at C2 is the most likely site for nucleophilic displacement via an SNAr mechanism. This is due to its position ortho to the strongly activating nitrile group and the general aptitude of fluoride as a leaving group in such reactions. Strong nucleophiles, such as alkoxides, amines, or thiolates, would be expected to replace the fluorine atom under suitable reaction conditions. The bromine at C6 is also at an activated ortho position, but bromide is a poorer leaving group than fluoride in SNAr. The chlorine at C5 is in a meta position and is therefore significantly less activated towards nucleophilic attack.

The nitrile group itself is generally stable under the conditions used for nucleophilic aromatic substitution. However, very strong basic or acidic conditions and high temperatures, which might be employed for less reactive aryl halides, could potentially lead to competing reactions at the cyano group.

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction.

Hydrolysis and Derivatization of the Cyano Group

The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. This transformation can be catalyzed by either acid or base. Given the sterically hindered environment around the nitrile group in this compound, forcing conditions such as concentrated strong acids (e.g., H₂SO₄) or strong bases (e.g., NaOH) at elevated temperatures might be necessary. orgsyn.orgacs.org

The presence of multiple halogen atoms, which are electron-withdrawing, would make the carbon atom of the nitrile group more electrophilic and potentially more susceptible to nucleophilic attack by water or hydroxide ions. However, the steric bulk of the ortho substituents (fluorine at C2 and bromine at C6) could hinder the approach of the nucleophile. arkat-usa.orgresearchgate.net

Alternative milder methods for nitrile hydration, for instance, using transition metal catalysts, could potentially be employed to achieve the conversion to the corresponding amide under less harsh conditions, thus preserving the halogen substitution pattern on the aromatic ring. orgsyn.org

Reduction Pathways of the Nitrile Moiety

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney nickel or palladium on carbon), and borane complexes. nih.govorganic-chemistry.orgorganic-chemistry.org

The choice of reducing agent would be critical to avoid unwanted side reactions. For example, catalytic hydrogenation could potentially lead to hydrodehalogenation, where one or more of the halogen atoms are replaced by hydrogen. The reactivity towards hydrodehalogenation typically follows the order C-I > C-Br > C-Cl > C-F. Thus, the C-Br bonds would be the most susceptible to cleavage under these conditions.

Using a milder reducing agent like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride could be a more chemoselective option for reducing the nitrile group to the corresponding benzylamine while leaving the halogen atoms intact. nih.govorganic-chemistry.org Electron-withdrawing groups on the aromatic ring, such as the halogens in this molecule, generally accelerate the reduction of aromatic nitriles. nih.gov It is also possible to achieve partial reduction to an aldehyde using specific reagents like diisobutylaluminium hydride (DIBAL-H). researchgate.netsemanticscholar.org

Table 2: Summary of Potential Reactions at the Nitrile Functionality

| Reaction | Reagents and Conditions | Expected Product | Potential Challenges |

|---|---|---|---|

| Full Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | 5-Chloro-3,6-dibromo-2-fluorobenzoic acid | Steric hindrance from ortho substituents. |

| Partial Hydrolysis | Controlled acid/base hydrolysis or transition metal catalysis | 5-Chloro-3,6-dibromo-2-fluorobenzamide | Over-hydrolysis to the carboxylic acid. |

| Reduction to Amine | LiAlH₄, Borane complexes, or catalytic hydrogenation | (5-Chloro-3,6-dibromo-2-fluorophenyl)methanamine | Potential for hydrodehalogenation with catalytic hydrogenation. |

| Partial Reduction to Aldehyde | DIBAL-H | 5-Chloro-3,6-dibromo-2-fluorobenzaldehyde | Careful control of stoichiometry and temperature required. |

Influence of Halogen Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the collective electronic properties of its five substituents: two bromine atoms, one chlorine atom, one fluorine atom, and a nitrile group. Each of these groups exerts both inductive and resonance effects, which modulate the electron density of the aromatic system and, consequently, its susceptibility to chemical attack.

Stereoelectronic Effects of Multiple Halogens

The presence of multiple halogen atoms on the benzonitrile ring introduces a complex interplay of stereoelectronic effects that significantly influence its chemical behavior. Halogens are unique in their dual electronic nature; they are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), while also possessing lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). quora.comlibretexts.orglibretexts.org

In the case of this compound, the inductive effect of the four halogen atoms (fluorine, chlorine, and two bromines) overwhelmingly deactivates the ring towards electrophilic aromatic substitution. This is because the strong -I effect withdraws electron density from the π-system, making the ring less nucleophilic. libretexts.orguobabylon.edu.iq The deactivating nature of halogens is a well-established principle in aromatic chemistry. uobabylon.edu.iqpitt.edu

The nitrile group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects, further deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. However, the primary reactivity anticipated for such a heavily halogenated and electron-deficient ring would be nucleophilic aromatic substitution (SNAr). In SNAr reactions, the electron-withdrawing nature of the substituents is crucial as it stabilizes the negatively charged intermediate, known as the Meisenheimer complex.

The combined stereoelectronic effects of the halogens and the nitrile group in this compound create a highly electron-poor aromatic system. This electronic deficiency is not uniform around the ring; the precise electron density at each carbon atom is a complex function of the vector sum of the inductive and resonance effects of all substituents. This intricate electronic landscape dictates the regioselectivity of nucleophilic substitution reactions, with the most electron-deficient carbon atoms being the most likely sites of attack.

Computational Modeling of Reaction Pathways and Transition States

Due to the complexity of the polysubstituted aromatic system, computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction pathways and characterizing transition states. chemistryworld.comnih.govresearchgate.net DFT calculations allow for the in-silico exploration of potential reaction mechanisms, providing insights into the energetics of the reaction profile. osu.edu

For a hypothetical nucleophilic aromatic substitution reaction on this compound, computational modeling would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and a nucleophile), intermediates (e.g., Meisenheimer complex), transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a calculated transition state connects the desired reactants and products.

These computational methods can be used to construct a detailed reaction energy profile, which plots the energy of the system as the reaction progresses from reactants to products. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations for a nucleophilic substitution reaction on this compound with a generic nucleophile (Nu-).

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nu- |

| Transition State 1 (TS1) | +15.2 | Formation of the Meisenheimer complex |

| Meisenheimer Complex | -5.8 | Stable intermediate |

| Transition State 2 (TS2) | +8.5 | Expulsion of a leaving group |

| Products | -12.1 | Substituted benzonitrile + Leaving Group- |

Kinetic and Thermodynamic Analysis of Key Reactions

For reactions involving this compound, there may be multiple possible products, leading to a competition between different reaction pathways. The product distribution can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy), even if it is not the most stable product. libretexts.orgthecatalyst.org

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the system can reach equilibrium. Under these conditions, the major product will be the most thermodynamically stable one, regardless of how quickly it is formed. wikipedia.orglibretexts.org

The following interactive table presents hypothetical kinetic and thermodynamic data for a competing reaction of this compound.

| Parameter | Pathway to Product A | Pathway to Product B |

|---|---|---|

| Activation Energy (ΔG‡) (kcal/mol) | 18.5 | 22.0 |

| Overall Free Energy Change (ΔGrxn) (kcal/mol) | -10.2 | -15.7 |

| Controlling Regime | Kinetic Product | Thermodynamic Product |

In this hypothetical scenario, Product A would be favored under conditions of kinetic control (e.g., lower temperature, shorter reaction time), while Product B would be the major product under thermodynamic control (e.g., higher temperature, longer reaction time).

Applications of 5 Chloro 3,6 Dibromo 2 Fluorobenzonitrile As a Strategic Building Block in Organic Synthesis

A Gateway to Complex Polyhalogenated Aromatic Derivatives

The inherent reactivity of the halogen and nitrile functionalities on the 5-Chloro-3,6-dibromo-2-fluorobenzonitrile scaffold allows for its elaboration into a wide range of complex polyhalogenated aromatic derivatives. The distinct electronic nature of the chloro, bromo, and fluoro substituents facilitates selective transformations, making it a powerful tool for chemists.

Derivatization for Introducing Additional Functional Groups

The strategic placement of three different halogen atoms on the benzonitrile ring opens up avenues for selective derivatization, allowing for the stepwise introduction of additional functional groups. The differential reactivity of the C-Br, C-Cl, and C-F bonds towards various reagents is the key to this selectivity. For instance, the carbon-bromine bonds are typically more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the more robust carbon-chlorine and carbon-fluorine bonds. This hierarchy in reactivity allows for the selective replacement of the bromine atoms with a variety of substituents, including alkyl, aryl, and alkynyl groups, while leaving the chloro and fluoro groups intact for subsequent modifications.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for functionalization. This versatility allows for the generation of a vast library of polysubstituted aromatic compounds with tailored electronic and steric properties.

Crafting Highly Substituted Phenyl Rings

The sequential and selective manipulation of the functional groups on this compound provides a robust strategy for the elaboration of highly substituted phenyl rings. By carefully choosing reaction conditions and catalysts, chemists can orchestrate a series of transformations to build up molecular complexity. For example, a Suzuki coupling at the bromine positions can be followed by a nucleophilic aromatic substitution of the fluorine atom, and finally, a modification of the nitrile or chloro group. This stepwise approach enables the precise installation of multiple, distinct substituents around the aromatic core, leading to the creation of unique and complex molecular architectures that would be challenging to access through other synthetic routes.

A Versatile Precursor for Diverse Heterocyclic Systems

The reactivity of this compound extends beyond the derivatization of the phenyl ring; it is also a valuable precursor for the synthesis of a wide range of heterocyclic systems. The nitrile group, in particular, serves as a key electrophilic partner in cyclization reactions.

Paving the Way for Nitrogen-Containing Heterocycles

The electron-withdrawing nature of the halogen substituents activates the nitrile group of this compound towards nucleophilic attack. This property is exploited in the synthesis of various nitrogen-containing heterocycles. For instance, reaction with binucleophiles, such as hydrazines or amidines, can lead to the formation of pyrazoles, imidazoles, and other related five-membered ring systems. The remaining halogen atoms on the newly formed heterocyclic scaffold can then be further functionalized, offering a pathway to highly decorated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Constructing Fused Ring Systems

The strategic positioning of the functional groups in this compound also facilitates the construction of fused ring systems. Intramolecular cyclization reactions, often triggered by the transformation of the nitrile group or one of the halogen atoms, can lead to the formation of bicyclic or polycyclic aromatic and heteroaromatic structures. For example, a substituent introduced via a cross-coupling reaction at a bromine position could contain a nucleophilic group that subsequently attacks the nitrile carbon, leading to a fused heterocyclic ring. This approach provides a powerful method for accessing complex, rigid molecular frameworks that are often found in natural products and pharmacologically active compounds.

A Building Block for Novel Chemical Probes and Screening Libraries

The ability to generate a diverse array of complex and highly functionalized molecules from a single, readily accessible starting material makes this compound an attractive building block for the design and synthesis of novel chemical probes and screening libraries. The systematic and combinatorial modification of its various reactive sites allows for the rapid generation of a multitude of structurally distinct compounds.

The resulting libraries of polyhalogenated aromatic and heterocyclic compounds can be screened for a wide range of biological activities, aiding in the discovery of new drug candidates and tool compounds for chemical biology research. The halogen atoms can also serve as useful spectroscopic probes or as handles for further derivatization with fluorescent tags or affinity labels, facilitating the development of sophisticated chemical probes to study biological processes. The versatility of this compound, therefore, positions it as a valuable asset in the ongoing quest for new and effective molecular tools and therapeutics.

Limited Publicly Available Data on the Direct Application of this compound in Complex Synthesis and Reactivity Studies

Initial research into the specific applications of the chemical compound this compound reveals a scarcity of publicly available scientific literature detailing its direct use as a strategic building block in the total synthesis of complex natural products and their analogues. Furthermore, specific structure-reactivity relationship studies focusing on this particular molecule in the context of synthetic design appear to be limited.

While the highly functionalized nature of this compound, featuring chloro, bromo, fluoro, and cyano groups on a benzene (B151609) ring, suggests its potential as a versatile intermediate in organic synthesis, detailed examples of its strategic utility in the complex scenarios outlined in the user's request are not readily found in prominent scientific databases and journals.

The strategic placement of multiple halogen atoms and a nitrile group provides several reactive sites for various chemical transformations. For instance, the bromine atoms could potentially be utilized in cross-coupling reactions, the chlorine and fluorine atoms could influence the regioselectivity of nucleophilic aromatic substitution reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. However, without specific published research, any discussion of its application in total synthesis or its structure-reactivity profile would be speculative.

General principles of organic synthesis allow for the postulation of its utility. For example, polysubstituted aromatic compounds are often key fragments in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound could, in principle, be leveraged to construct complex molecular architectures.

Similarly, structure-reactivity studies would likely investigate how the interplay of the electron-withdrawing and directing effects of the various substituents governs the reactivity of the aromatic ring and the nitrile group. The fluorine atom, for instance, is known to influence the rate and regioselectivity of reactions at adjacent positions. The steric hindrance provided by the bromine atoms would also be a critical factor in determining its reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3,6-dibromo-2-fluorobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Halogenated benzonitriles are typically synthesized via sequential electrophilic aromatic substitution (EAS). For example, bromination/chlorination of fluorobenzonitrile precursors can be optimized using Lewis acids (e.g., FeCl₃) in anhydrous conditions. Temperature control (0–25°C) minimizes side reactions like dehalogenation. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) isolates the product. Yield improvements (70–85%) are achieved by adjusting stoichiometry of halogenating agents (Br₂, Cl₂) and reaction time .

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzonitriles?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical for confirming substituent positions. For this compound, cooling crystals to 100 K reduces thermal motion artifacts. Data collection at high resolution (<1.0 Å) ensures accurate determination of Br/Cl/F positions. Discrepancies in bond angles/electron density maps may indicate disorder, requiring iterative refinement cycles.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environment (δ ~ -110 ppm for meta-F). ¹H/¹³C NMR confirms aromatic proton absence (due to electron-withdrawing groups).

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ with isotopic patterns matching Br/Cl (e.g., m/z 310.81 for C₇H₂Br₂ClFN).

- IR : Strong nitrile stretch (~2230 cm⁻¹) and C-F/C-Br vibrations (500–700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitrile group (-CN) and halogens (Cl, Br, F) are strong electron-withdrawing groups (EWGs), directing nucleophiles to meta/para positions. For example, in amination reactions with NH₃/NaNH₂, the activated C-4 position (relative to -CN) is favored. Computational DFT studies (e.g., Mulliken charges) predict reactivity hotspots. Experimental validation via kinetic monitoring (HPLC) confirms selectivity .

Q. What strategies mitigate conflicting data between computational predictions and experimental results in reaction mechanisms?

- Methodological Answer : Discrepancies arise from solvent effects or transition-state approximations. Cross-validate using:

- Isotopic Labeling : Track substituent migration (e.g., ¹⁸O in hydrolysis).

- In Situ Spectroscopy : Raman or IR monitors intermediate formation.

- Solvent Modeling : COSMO-RS simulations account for solvation energy .

Q. How can thermal stability be assessed for high-temperature applications (e.g., catalysis)?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset (~250°C for similar benzonitriles). Differential scanning calorimetry (DSC) detects exothermic events (e.g., nitrile cyclization). For storage, desiccants (silica gel) and inert atmospheres (Ar) prevent hydrolysis .

Q. What are the challenges in achieving regioselective cross-coupling (e.g., Suzuki) with polyhalogenated benzonitriles?

- Methodological Answer : Competing coupling sites (Br vs. Cl) require ligand optimization. Bulky ligands (SPhos) favor less hindered positions (C-3 Br over C-6 Cl). Pd(OAc)₂/XPhos systems achieve >90% selectivity for C-3 coupling. Post-reaction, GC-MS identifies biphenyl byproducts .

Q. How to design predictive toxicology models for halogenated benzonitriles?

- Methodological Answer : Use EPA DSSTox databases to curate structural analogs (e.g., 3,5-Dichloro-4-fluorobenzonitrile). Train QSAR models with descriptors like ClogP (lipophilicity) and topological polar surface area (TPSA). Validate in vitro via Ames test (mutagenicity) and HepG2 cytotoxicity assays (IC₅₀).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.